Morpholin-4-yl morpholine-4-carbodithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

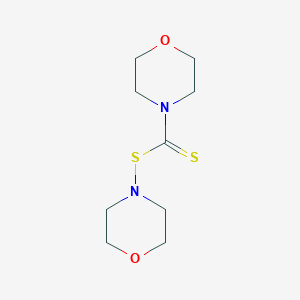

2D Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S2/c14-9(10-1-5-12-6-2-10)15-11-3-7-13-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEFWOBLOGZQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021095 | |

| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals | |

| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13752-51-7 | |

| Record name | OTOS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oxydiethylenethiocarbamoyl-N-oxydiethylene sulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbodithioic acid, 4-morpholinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((Morpholinothio)thioxomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(morpholinothio)thioxomethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(Morpholinothio)thiocarbonyl]morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DXW9JF2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Morpholin 4 Yl Morpholine 4 Carbodithioate and Its Derivatives

General Synthetic Approaches to Morpholine-4-carbodithioates

The foundational methods for creating morpholine-4-carbodithioates involve the direct reaction of morpholine (B109124) with carbon disulfide, often facilitated by a base to form stable, isolable salt intermediates.

The reaction between a secondary amine like morpholine and carbon disulfide is a well-established method for producing dithiocarbamates. researchgate.net In a typical procedure, carbon disulfide is added slowly to a cooled solution of morpholine. researchgate.net This reaction is often conducted in a solvent such as an ethanol-water mixture. researchgate.net The initial product of this reaction is morpholinium morpholine-4-carbodithioate, which is the ammonium (B1175870) salt of morpholine-dithiocarbamic acid. researchgate.netscienceopen.com This salt is formed by the reaction of two equivalents of the morpholine amine with one equivalent of carbon disulfide. researchgate.net The resulting solid can be isolated, recrystallized, and dried for further use. researchgate.net

For many synthetic applications, the alkali metal salts of morpholine-4-carbodithioate are preferred intermediates due to their stability and reactivity. These salts are typically prepared by reacting morpholine with carbon disulfide in the presence of an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). iucr.orgrsc.orgdb-thueringen.de

In a representative synthesis, an aqueous solution of NaOH is added to a solution of morpholine in a solvent like ethanol. iucr.org After a brief period of stirring, carbon disulfide is introduced dropwise. iucr.org The mixture is stirred for an extended period, allowing for the formation of the sodium morpholine-4-carbodithioate salt in the solution. This salt solution can then be used directly in subsequent reactions without isolating the salt itself. iucr.org These alkali metal dithiocarbamate (B8719985) salts are crucial for synthesizing a wide range of ester derivatives through reactions with electrophiles like alkyl or acyl halides. db-thueringen.de

Table 1: General Synthesis of Morpholine-4-carbodithioate Salts

| Product | Reactant 1 | Reactant 2 | Base/Co-reagent | Solvent | Key Aspect |

|---|---|---|---|---|---|

| Morpholinium morpholine-4-carbodithioate | Morpholine (2 eq.) | Carbon Disulfide (1 eq.) | None (self-neutralization) | Ethanol/Water | Forms the ammonium salt directly. researchgate.net |

| Sodium morpholine-4-carbodithioate | Morpholine (1 eq.) | Carbon Disulfide (1.2 eq.) | Sodium Hydroxide (1 eq.) | Ethanol/Water | Creates a stable alkali metal salt intermediate for further reaction. iucr.org |

| Potassium morpholine-4-carbodithioate | Morpholine | Carbon Disulfide | Potassium Hydroxide | Not specified | Used to prepare lanthanide complexes. rsc.orgdb-thueringen.de |

Synthesis of Specific Morpholin-4-yl Morpholine-4-carbodithioate Analogues and Esters

The dithiocarbamate salts serve as nucleophiles in reactions with various electrophilic partners, leading to a diverse range of ester derivatives and analogues with potential applications in medicinal and materials chemistry.

Phenacyl dithiocarbamates can be synthesized by the S-alkylation of dithiocarbamate salts with phenacyl halides. researchgate.net In a process analogous to the synthesis of other dithiocarbamate esters, a morpholine-4-carbodithioate salt is reacted with a substituted phenacyl bromide. iucr.orgresearchgate.net For instance, the synthesis of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate (B1203000) involves the in-situ formation of sodium morpholine-4-carbodithioate, which is then treated with 3-(2-bromoacetyl)phenyl benzoate. iucr.org The nucleophilic sulfur atom of the dithiocarbamate anion attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming the desired dithiocarbamate ester. iucr.org

The synthesis of coumarin-containing dithiocarbamates involves a two-step approach. First, a reactive coumarin (B35378) derivative is prepared. A common strategy is the synthesis of a 4-(halomethyl)coumarin. This can be achieved through various established methods for coumarin synthesis, such as the Pechmann condensation or Knoevenagel condensation, followed by functionalization at the 4-position. nih.govchemmethod.com For example, a 4-(bromomethyl)coumarin derivative would be an ideal electrophile.

In the second step, this electrophilic coumarin derivative is reacted with a nucleophilic morpholine-4-carbodithioate salt, such as the potassium or sodium salt. The dithiocarbamate anion displaces the halide on the coumarin's methyl group, forming the C-S bond and yielding the target (coumarin-4-yl)methyl morpholine-4-carbodithioate ester. While the specific synthesis for the 6-fluoro derivative is not detailed in the provided sources, this general strategy is a standard and effective method for creating such hybrid molecules.

A detailed procedure for synthesizing 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate has been reported. iucr.orgresearchgate.net The synthesis begins with the preparation of sodium morpholine-4-carbodithioate by adding sodium hydroxide to morpholine in ethanol, followed by the dropwise addition of carbon disulfide. iucr.org After stirring this mixture at room temperature for approximately 90 minutes, the electrophile, 3-(2-bromoacetyl)phenyl benzoate, is added. iucr.org The reaction progress is monitored using thin-layer chromatography (TLC). iucr.org Upon completion, the solvent is removed under vacuum. The resulting residue is then extracted with dichloromethane (B109758) and dried. iucr.org The final product is purified by recrystallization from an ethanol-chloroform mixture, affording colorless crystals with a reported yield of 81%. iucr.orgresearchgate.net

Table 2: Synthesis of Specific Dithiocarbamate Esters

| Product | Dithiocarbamate Source | Electrophile | Solvent | Yield | Key Finding |

|---|---|---|---|---|---|

| 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate | Sodium morpholine-4-carbodithioate | 3-(2-bromoacetyl) phenyl benzoate | Ethanol, Dichloromethane | 81% | Efficient one-pot synthesis from morpholine, CS₂, NaOH, and the bromo-ester. iucr.orgresearchgate.net |

| (Coumarin-4-yl)methyl morpholine-4-carbodithioate (General) | Alkali metal morpholine-4-carbodithioate | 4-(Halomethyl)coumarin | Not specified | Not specified | General synthetic strategy involves nucleophilic substitution. nih.govchemmethod.com |

| Phenacyl Dithiocarbamates (General) | Morpholine-4-carbodithioate salt | Phenacyl Bromide | Not specified | Not specified | Standard S-alkylation reaction forms the ester linkage. researchgate.net |

Multicomponent Approaches to Morpholine Derivatives and their Carbodithioates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. In the context of morpholine carbodithioates, MCRs provide a versatile platform for the synthesis of a variety of derivatives.

One notable three-component approach involves the reaction of a secondary amine, such as morpholine, with carbon disulfide and a third component that acts as an electrophile to trap the in situ generated dithiocarbamate anion. For instance, a metal-free, three-component reaction has been developed for the synthesis of dithiocarbamate-containing piperazines. This method utilizes the reaction of secondary amines, carbon disulfide, and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO). In this process, various secondary amines, including morpholine, have been successfully employed to generate the corresponding dithiocarbamate derivatives in good to excellent yields.

Another significant multicomponent strategy is the synthesis of S-benzyl dithiocarbamates from para-quinone methides, amines, and carbon disulfide. This catalyst- and additive-free reaction proceeds at room temperature with high efficiency. The process involves a 1,6-conjugated addition of the dithiocarbamic acid, formed in situ from the amine and carbon disulfide, to the para-quinone methide. This methodology has been successfully applied using morpholine as the amine component.

While these multicomponent reactions primarily yield S-substituted dithiocarbamate esters rather than the thiuram disulfide itself, they are crucial for generating a diverse library of morpholine-containing carbodithioate derivatives. The general scheme for such a three-component reaction can be represented as:

Morpholine + Carbon Disulfide + Electrophile → Morpholine-4-carbodithioate Derivative

The following table summarizes the types of multicomponent reactions involving morpholine for the synthesis of its carbodithioate derivatives.

| Reaction Type | Reactants | Product Type | Key Features |

| DABCO-mediated | Morpholine, Carbon Disulfide, Quaternized DABCO | Dithiocarbamate-containing Piperazine | Metal-free, good to excellent yields |

| p-Quinone Methide Addition | Morpholine, Carbon Disulfide, p-Quinone Methide | S-benzyl morpholine-4-carbodithioate | Catalyst-free, room temperature, high yields |

Optimizing Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholin-4-ium morpholine-4-carbodithioate salt. The second, and crucial, step is the oxidation of this intermediate to the desired thiuram disulfide. The optimization of this oxidation step is paramount for achieving high yields and purity.

Step 1: Formation of Dithiocarbamate Salt 2 Morpholine + 2 CS₂ + 2 NaOH → 2 Sodium morpholine-4-carbodithioate + 2 H₂O

Step 2: Oxidation to Thiuram Disulfide 2 Sodium morpholine-4-carbodithioate + [O] → this compound + 2 Na⁺

Several factors influence the efficiency of this transformation, including the choice of oxidizing agent, reaction temperature, solvent, and pH.

Oxidizing Agents: A variety of oxidizing agents can be employed for the conversion of dithiocarbamate salts to thiuram disulfides. Commonly used oxidants include hydrogen peroxide, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and copper(II) salts. nih.gov The choice of oxidant can significantly impact the reaction rate and the formation of byproducts. For instance, the use of hydrogen peroxide is often favored due to its environmental benignity, as the primary byproduct is water.

Reaction Temperature and Solvent: The reaction is typically carried out at or below room temperature to minimize the decomposition of the dithiocarbamate intermediate and potential side reactions. The choice of solvent is also critical, with aqueous media being common for the initial formation of the dithiocarbamate salt. Subsequent oxidation may be performed in the same pot or after isolation of the salt.

pH Control: Maintaining an optimal pH during the oxidation is crucial for maximizing the yield and selectivity. For the synthesis of tetraethyl thiuram disulfide (TETD), the use of sodium bicarbonate (NaHCO₃) as a pH regulator has been shown to achieve near-quantitative selectivity. acs.org This is attributed to the prevention of side reactions that can occur under more acidic or basic conditions. A similar strategy can be applied to the synthesis of this compound to enhance the desired product formation.

The table below presents a summary of how different reaction parameters can be optimized for the synthesis of thiuram disulfides, which is applicable to the target compound.

| Parameter | Condition | Effect on Yield and Purity |

| Oxidizing Agent | Hydrogen Peroxide | High yield, environmentally friendly |

| Potassium Ferricyanide | Effective, but may require removal of metal byproducts | |

| Copper(II) Salts | Catalytic, but can lead to coordination complexes | |

| Temperature | 0 - 25 °C | Minimizes decomposition and side reactions |

| > 25 °C | May lead to decreased yield and purity | |

| Solvent | Water | Good for dithiocarbamate salt formation |

| Biphasic systems | Can facilitate product extraction | |

| pH Regulator | Sodium Bicarbonate | Improves selectivity and yield by controlling pH |

By carefully controlling these reaction parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and economically viable.

Structural Elucidation and Advanced Characterization of Morpholin 4 Yl Morpholine 4 Carbodithioate and Its Salts

X-ray Crystallography Studies

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on bond lengths, angles, and conformational details.

Single crystal X-ray diffraction analysis of Morpholin-4-ium morpholine-4-carbodithioate reveals that the compound is composed of a morpholinium cation and a dithiocarbamate (B8719985) anion nih.govresearchgate.netdoaj.org. The crystal structure is stabilized by N—H⋯S hydrogen bonds, which link two independent formula units to form an inversion dimer nih.govresearchgate.net. Colorless single crystals suitable for this analysis were obtained by recrystallization from an ethanol-water mixture nih.govresearchgate.net.

The crystallographic data confirms the compound's monoclinic crystal system and P2/c space group. researchgate.net Detailed parameters from the data collection and structure refinement are presented below.

| Parameter | Value |

|---|---|

| Chemical formula | C₄H₁₀NO⁺ · C₅H₈NOS₂⁻ |

| Formula weight | 250.37 |

| Temperature | 290 K |

| Crystal system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | a = 7.938 (5) Å |

| b = 18.3232 (15) Å | |

| c = 8.8260 (5) Å | |

| β | 110.021 (5)° |

| Volume | 1206.2 (8) ų |

| Z | 4 |

| Radiation type | Mo Kα |

| Reflections collected | 3705 |

| Independent reflections | 3487 |

| Final R factor | R[F² > 2σ(F²)] = 0.050 |

| wR(F²) | 0.145 |

| Goodness-of-fit (S) | 1.00 |

In the solid state, the six-membered morpholine (B109124) rings of both the cation and the anion in Morpholin-4-ium morpholine-4-carbodithioate adopt a stable chair conformation. nih.govresearchgate.net This conformation is a common feature for morpholine moieties in various chemical structures. nih.govcerist.dznih.govmdpi.com The precise geometry of these chair conformations can be quantified using Cremer and Pople puckering parameters, which describe the degree and nature of the ring's deviation from planarity. nih.govresearchgate.net

For the dithiocarbamate anion, the puckering parameters indicate a specific chair geometry, and similarly, the morpholinium cation's ring also shows a distinct chair conformation defined by its own set of parameters. nih.govresearchgate.net

| Molecular Ion | Q (Å) | θ (°) | φ₂ (°) |

|---|---|---|---|

| Anion | 0.554 (3) | 177.4 (3) | 168 (6) |

| Cation | 0.566 (3) | 1.4 (4) | 60 (14) |

Powder X-ray diffraction (PXRD) is a powerful technique for assessing the crystalline purity and phase identity of a bulk sample. nih.gov While single-crystal XRD provides the detailed structure of one crystal, PXRD analyzes a microcrystalline powder, producing a diffraction pattern that serves as a fingerprint for a specific crystalline phase. rsc.org This method is instrumental in confirming that the bulk synthesized material consists of a single crystalline phase and is free from amorphous content or crystalline impurities. nih.gov The technique has been applied to characterize related dithiocarbamate compounds, such as sodium morpholine-4-carbodithioate, confirming the phase of the synthesized nanoparticles. researchgate.net

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about its functional groups and bonding characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a key method for identifying the functional groups present in a molecule. The FTIR spectrum of morpholine-4-carbodithioate derivatives shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net For the related sodium morpholine-4-carbodithioate, key vibrational frequencies have been identified. researchgate.net These include the C–N stretching vibration, the C=S (thiocarbonyl) stretching vibration, and the C–S stretching vibration, which are characteristic of the dithiocarbamate moiety. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| ν(C–N) | 1414 |

| ν(C=S) | 1108 |

| ν(C–S) | 972 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint for chemical identification. For dithiocarbamates like Morpholin-4-yl morpholine-4-carbodithioate, Raman spectroscopy is particularly effective for characterizing the sulfur-containing functional groups. The technique is highly selective, and each spectrum corresponds to a unique chemical compound.

While a specific Raman spectrum for this compound is not detailed in foundational literature, analysis of closely related dithiocarbamate compounds, such as thiram and ziram, reveals characteristic vibrational patterns. A notably strong Raman peak is consistently observed around 1384 cm⁻¹ in these related molecules. This prominent band is primarily associated with the stretching vibrations of the thioureide moiety (N-C=S), a key functional group in the dithiocarbamate structure. The high intensity of this peak makes it a valuable diagnostic marker for identifying the dithiocarbamate framework in various samples. Other vibrational modes, including C-S and C-N stretching, also produce characteristic signals, although often with lower intensity.

Characteristic Vibrational Frequency Assignments (e.g., C=S, C-S, C-O, C-N)

Vibrational spectroscopy, particularly through the analysis of infrared (IR) absorption, provides critical data for assigning specific vibrational frequencies to the functional groups within this compound. These assignments are fundamental to confirming the molecular structure.

The "thioureide" band, corresponding to the C-N stretching vibration within the dithiocarbamate group, is a key diagnostic feature. In the free morpholine dithiocarbamate ligand, this vibration is observed around 1414 cm⁻¹. nih.gov The position of this band indicates a significant degree of double-bond character, a result of electron delocalization across the N-C-S₂ skeleton.

The carbon-sulfur bonds also give rise to characteristic vibrations. The C-S and C=S stretching vibrations are typically observed as distinct bands in the range of 972 cm⁻¹ to 1108 cm⁻¹. nih.gov The presence of a strong, single band around 1000 cm⁻¹ is often indicative of a symmetric bidentate coordination of the dithiocarbamate ligand to a metal center, though in the free compound, multiple bands are expected in this region. Additionally, the morpholine rings contribute their own characteristic vibrations, most notably the C-O-C ether linkage, which exhibits a stretching mode in the 1104 cm⁻¹ to 1148 cm⁻¹ range.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C-N Stretch (Thioureide) | ~1414 | nih.gov |

| C-S / C=S Stretch | 972 - 1108 | nih.gov |

| C-O-C Stretch | 1104 - 1148 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of the morpholine dithiocarbamate ligand provides definitive evidence for the arrangement of protons within the molecule's two morpholine rings. The spectrum is characterized by two distinct sets of signals, typically appearing as triplets, corresponding to the methylene (-CH₂) groups adjacent to the nitrogen and oxygen atoms.

In a deuterated solvent, the protons of the methylene groups adjacent to the nitrogen atom (N-CH₂) typically appear as a triplet at approximately 3.77 ppm. nih.gov The protons of the methylene groups adjacent to the oxygen atom (O-CH₂) are observed further downfield as a triplet around 4.36 ppm. nih.gov This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom. The triplet splitting pattern arises from the coupling of each set of methylene protons with the protons on the adjacent methylene group within the same ring. The integration of these signals confirms the presence of eight protons for each chemical environment across the two morpholine rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-CH₂ | ~3.77 | Triplet | nih.gov |

| O-CH₂ | ~4.36 | Triplet | nih.gov |

The ¹³C NMR spectrum provides complementary structural information by identifying the distinct carbon environments within this compound. The most characteristic signal in the spectrum is that of the quaternary thioureide carbon (N-CS₂) of the dithiocarbamate group. This carbon is highly deshielded due to its bonding to two sulfur atoms and one nitrogen atom, resulting in a resonance far downfield at approximately 208.36 ppm.

The carbon atoms of the morpholine rings give rise to two separate signals. The carbons adjacent to the nitrogen atom (N-CH₂) appear at around 51.40 ppm, while the carbons adjacent to the more electronegative oxygen atom (O-CH₂) resonate further downfield at approximately 66.13 ppm. The clear separation of these three signals confirms the chemical structure and symmetry of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| N-C S₂ | ~208.36 | |

| O-C H₂ | ~66.13 | |

| N-C H₂ | ~51.40 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₉H₁₆N₂O₂S₂), the molecular weight is 248.37 g/mol .

Under fragmentation conditions (e.g., tandem mass spectrometry or MS/MS), the molecular ion would break apart in a predictable manner. The S-N bond connecting the dithiocarbamate group to the second morpholine ring is a likely point of initial cleavage. This would lead to characteristic fragment ions, including:

A fragment corresponding to the morpholine dithiocarbamate cation.

A fragment corresponding to the morpholine radical or cation (m/z 86).

Loss of the morpholine moiety, leading to a stable fragment ion.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed molecular structure.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. This quantitative data is used to verify the empirical and molecular formula of the substance. For this compound, with the molecular formula C₉H₁₆N₂O₂S₂, the theoretical elemental composition can be calculated with high precision.

This technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, SO₂) are quantitatively measured. researchgate.net The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must align closely with the calculated theoretical values to confirm the compound's stoichiometry and purity. For most organic compounds, journal publication standards require that the found values for C, H, and N be within ±0.4% of the calculated values. nih.gov

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 43.52 |

| Hydrogen | H | 6.49 |

| Nitrogen | N | 11.28 |

| Oxygen | O | 12.88 |

| Sulfur | S | 25.83 |

Computational and Theoretical Investigations of Morpholin 4 Yl Morpholine 4 Carbodithioate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules. tandfonline.comymerdigital.com By calculating the electron density, DFT methods can accurately predict various molecular characteristics. For Morpholin-4-yl morpholine-4-carbodithioate, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), are used to determine its fundamental properties. tandfonline.comnih.gov

Optimized Molecular Geometry and Structural Parameters

The initial step in the computational analysis involves optimizing the molecular geometry to find the lowest energy conformation of this compound. This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

The structure of this compound is characterized by two morpholine (B109124) rings connected to a dithiocarbamate (B8719985) core. The morpholine rings typically adopt a stable chair conformation. researchgate.net Key bond lengths of interest include the C-N, C=S, and S-N bonds within the dithiocarbamate bridge. Theoretical calculations for similar dithiocarbamate compounds suggest that the C-N bond in the dithiocarbamate moiety exhibits partial double bond character. ymerdigital.com

Table 1: Predicted Structural Parameters for this compound This table presents illustrative data based on typical values found in computational studies of similar dithiocarbamate and morpholine-containing compounds, as specific experimental or theoretical data for the title compound is not readily available in published literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-N1 | 1.35 | N1-C1-S1 | 125.0 |

| C1-S1 | 1.76 | N1-C1-S2 | 115.0 |

| C1-S2 | 1.68 | S1-C1-S2 | 120.0 |

| S1-N2 | 1.69 | C1-N1-C2 | 122.0 |

| N1-C2 | 1.47 | C1-N1-C3 | 122.0 |

| N2-C4 | 1.47 | C4-N2-C5 | 110.0 |

| O1-C6 | 1.43 | C6-O1-C7 | 109.5 |

Electronic Structure Analysis

Understanding the electronic structure is fundamental to predicting the chemical behavior of this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within the molecule. researchgate.net This analysis transforms the complex molecular orbitals into localized orbitals that align with Lewis structures, making it easier to interpret chemical bonding.

For this compound, NBO analysis reveals significant intramolecular charge transfer interactions. A key finding from studies on similar compounds is the delocalization of the lone pair of electrons from the nitrogen atom (N1) of the dithiocarbamate group to the antibonding orbitals of the C=S bond. researchgate.net This interaction, denoted as n(N) → π*(C=S), stabilizes the molecule and indicates the partial double bond character of the C-N bond.

Table 2: Illustrative NBO Analysis for this compound This table presents expected NBO interactions and their stabilization energies based on literature for analogous compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C1-S2) | ~ 50-60 |

| LP (O1) | σ* (C6-N1) | ~ 2-5 |

| LP (O2) | σ* (C8-N2) | ~ 2-5 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the dithiocarbamate moiety, specifically on the sulfur atoms and the nitrogen atom, which are rich in electrons. The LUMO is likely to be distributed over the C=S bond. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties This table provides estimated energy values based on computational studies of related dithiocarbamate compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -1.0 to -1.5 |

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.comnih.gov These functions are derived from the changes in electron density as electrons are added or removed.

For this compound, the Fukui functions would likely indicate that the sulfur atoms of the dithiocarbamate group are the most susceptible sites for electrophilic attack, due to their high electron density as shown in the HOMO. Conversely, the carbon atom of the C=S group is a probable site for nucleophilic attack.

Table 4: Illustrative Fukui Function Indices for Selected Atoms This table presents hypothetical Fukui function values to illustrate the expected reactivity at different atomic sites.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| S1 | High | Low | Moderate |

| S2 | High | Low | Moderate |

| C1 | Low | High | Moderate |

| N1 | Moderate | Low | Low |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

Predicted vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the C-N stretching frequency of the dithiocarbamate group, which is sensitive to the degree of double bond character, and the characteristic stretching frequencies of the C=S bond. ymerdigital.com

Similarly, DFT can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govaps.orgrsc.org The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. The predicted ¹³C NMR spectrum would show a characteristic signal for the C=S carbon at a downfield chemical shift.

Table 5: Predicted Vibrational Frequencies and NMR Chemical Shifts This table shows expected spectroscopic data based on computational studies of similar molecules.

| Spectroscopic Data | Predicted Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | |

| ν(C=S) | ~1000-1050 |

| ν(C-N) dithiocarbamate | ~1450-1500 |

| ν(C-O-C) morpholine | ~1100-1120 |

| NMR Chemical Shifts (ppm) | |

| δ(¹³C) for C=S | ~200-210 |

| δ(¹³C) for morpholine CH₂-N | ~45-55 |

| δ(¹³C) for morpholine CH₂-O | ~65-75 |

| δ(¹H) for morpholine CH₂-N | ~3.5-3.8 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For dithiocarbamate derivatives, MD simulations have been instrumental in understanding their interaction with biological targets. For instance, simulations have been employed to investigate the binding stability of dithiocarbamate derivatives to enzymes like α-glucosidase. nih.gov These studies suggest that such compounds can form stable complexes with the enzyme, with the simulations revealing key interactions at the molecular level. nih.gov

MD simulations can elucidate the conformational changes that "this compound" and its potential protein targets undergo upon binding. By analyzing the trajectory of the atoms over the simulation period, researchers can identify stable binding poses and calculate the binding free energy, providing a quantitative measure of the interaction strength. These simulations have highlighted that dithiocarbamate derivatives can bind to allosteric sites, which are locations on the enzyme distinct from the active site, thereby influencing the enzyme's activity through non-competitive inhibition. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a ligand and a protein at the atomic level.

Ligand-Protein Interaction Predictions

Molecular docking studies on various dithiocarbamate derivatives have revealed their potential to interact with a range of protein targets. These studies consistently show that the dithiocarbamate moiety plays a crucial role in binding, often through hydrophobic interactions and hydrogen bonding. wjpsonline.combohrium.com For example, docking studies of dithiocarbamate derivatives with proteins like urease and tubulin have demonstrated that the stability of the ligand-protein complex is influenced by the nature of the substituents on the dithiocarbamate core. daneshyari.comnih.gov

In the case of "this compound," the two morpholine rings are expected to be key contributors to its binding profile. The nitrogen and oxygen atoms in the morpholine rings can act as hydrogen bond acceptors, while the cyclic structure can engage in van der Waals and hydrophobic interactions with the amino acid residues of a protein's binding pocket. Docking studies on similar compounds have shown that these interactions are critical for stabilizing the ligand within the active or allosteric site of a protein. bohrium.comtandfonline.com

| Compound Type | Protein Target | Key Interactions | Docking Score (kcal/mol) |

| 4-aminoantipyrine dithiocarbamates | Bacterial proteins | Hydrophobic interactions | up to -5.586 wjpsonline.com |

| Dithiocarbamate-chalcone hybrids | Tubulin | Hydrogen bonding, hydrophobic interactions | Not specified nih.gov |

| Zinc(II) dithiocarbamate complexes | β-lactoglobulin | Van der Waals interactions, hydrogen bonding | Not specified tandfonline.com |

| Benzylamine-containing dithiocarbamates | α-glucosidase | Allosteric binding | Not specified nih.gov |

Enzyme Binding Affinity Simulations (e.g., α-glucosidase)

The inhibitory activity of dithiocarbamate derivatives against various enzymes has been a subject of significant research. Molecular docking has been a key tool in understanding the mechanism of this inhibition. For α-glucosidase, an enzyme involved in carbohydrate digestion, studies have shown that dithiocarbamate derivatives can act as inhibitors. nih.gov Docking simulations have identified potential binding sites and the specific interactions that lead to inhibition. nih.govmdpi.com

Simulations of dithiocarbamate derivatives with α-glucosidase have revealed that these compounds can bind to an allosteric site near the active site, leading to non-competitive inhibition. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For instance, the coumarin-dithiocarbamate scaffold has been shown to be a competitive inhibitor of α-glucosidase, with the coumarin (B35378) moiety forming a hydrogen bond with the amino acid His279 in the active site. mdpi.com While specific data for "this compound" is not available, these findings suggest that it could also exhibit inhibitory activity towards α-glucosidase, with the morpholine and dithiocarbamate groups playing a central role in binding.

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the NLO properties of molecules. bohrium.comnih.gov These properties are related to the molecule's response to an applied electric field and are quantified by parameters such as polarizability and hyperpolarizability. bohrium.comnih.govresearchgate.net

| Compound Class | Computational Method | Predicted NLO Property | Key Finding |

| Azo sulfonamide derivatives | DFT (B3LYP/6-311+G**) | High total first hyperpolarizability (βtot) | Inverse relationship between βtot and HOMO-LUMO energy gap. bohrium.comnih.gov |

| Pyrimidine derivative (PMMS) | DFT (B3LYP/6-311++G(d,p)) | Significant third-order nonlinear susceptibility (χ(3)) | Enhanced NLO behavior in the crystalline environment. rsc.org |

Computational Thermodynamic Function Analysis

Computational thermodynamic analysis allows for the prediction of various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed using quantum mechanical methods like DFT. Such data is crucial for understanding the stability of a compound and its behavior in chemical reactions.

For dithiocarbamate derivatives, thermodynamic parameters are important for predicting their reactivity and stability. thermofisher.com For instance, the analysis of dithiocarbamate pesticides often involves their decomposition into carbon disulfide (CS2), and understanding the thermodynamics of this process is essential for developing analytical methods. thermofisher.comthermofisher.comnih.govnih.govepa.gov

While specific computational thermodynamic data for "this compound" is not found in the reviewed literature, such calculations would typically involve optimizing the molecular geometry and then performing frequency calculations to obtain the thermodynamic functions at different temperatures. These theoretical values can provide a basis for understanding the compound's thermal stability and its potential decomposition pathways.

Supramolecular Chemistry and Intermolecular Interactions of Morpholin 4 Yl Morpholine 4 Carbodithioate

Hydrogen Bonding Networks: The Scaffolding of the Supramolecular Structure

Hydrogen bonds are the principal architects in the crystal engineering of many organic compounds. In the case of Morpholin-4-yl morpholine-4-carbodithioate and its derivatives, a variety of hydrogen bonding motifs contribute to the stability and organization of the crystal lattice.

N—H···S Hydrogen Bonds

In the salt form of the title compound, specifically Morpholin-4-ium morpholine-4-carbodithioate, N—H···S hydrogen bonds are a dominant feature of the crystal structure. researchgate.netdoaj.orgscienceopen.com These interactions are formed between the morpholinium cation and the dithiocarbamate (B8719985) anion. researchgate.netdoaj.orgscienceopen.com Two independent formula units are linked through these N—H···S hydrogen bonds, creating an inversion dimer. researchgate.netdoaj.orgscienceopen.com This dimeric arrangement is characterized by a graph-set motif of R(12). researchgate.netscienceopen.com An intramolecular hydrogen bond also exists between the nitrogen atom of the amine group in the cation and the sulfur atom of the dithiocarbamate anion. researchgate.netscienceopen.com

In a related compound, 2-Methoxy-N′-(morpholin-4-ylcarbonothioyl)benzohydrazide hemihydrate, intramolecular N—H···S hydrogen bonds also play a role in stabilizing the molecular conformation. researchgate.net

Table 1: Hydrogen Bond Geometry for Morpholin-4-ium morpholine-4-carbodithioate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···S | - | - | - | - |

| Data for this specific interaction in the title compound is not fully detailed in the provided search results, but the presence and significance of the bond are noted. researchgate.netdoaj.orgscienceopen.com |

O—H···O Hydrogen Bonds

The presence of O—H···O hydrogen bonds is typically contingent on the inclusion of water molecules (hydrates) or the presence of hydroxyl groups within the molecule. In the case of 2-Methoxy-N′-(morpholin-4-ylcarbonothioyl)benzohydrazide hemihydrate, intermolecular O—H···O hydrogen bonds involving water molecules link the organic molecules, forming a channel-like structure. researchgate.net It is important to note that for the anhydrous, neutral form of this compound, these interactions would not be present.

C—H···S Hydrogen Bonds

Alongside C—H···O interactions, weaker C—H···S hydrogen bonds can also contribute to the supramolecular assembly. These interactions are noted in the crystal structure of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. nih.gov The soft and polarizable nature of the sulfur atom allows it to act as a weak hydrogen bond acceptor, interacting with activated C-H donors.

π-π Stacking Interactions

π-π stacking interactions are a crucial non-covalent force in the assembly of aromatic systems. While this compound itself lacks aromatic rings and therefore does not exhibit π-π stacking, this interaction is a key feature in structurally related compounds that incorporate aromatic moieties. For instance, in the crystal structure of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, π–π contacts with a centroid–centroid distance of 3.8301 (11) Å are observed, which help to stack neighboring benzene (B151609) rings and link molecular chains into a three-dimensional network. nih.gov In another example, 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate (B1203000), C—H···π interactions link centrosymmetrically related molecules, further reinforcing the crystal structure. researchgate.net These examples highlight the potential for introducing stacking interactions in derivatives of the title compound through the incorporation of aromatic groups.

Crystal Packing Analysis

In the case of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov These chains are further organized into a three-dimensional network by π–π stacking and C—H···π interactions. nih.gov Similarly, the crystal packing of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate is characterized by C—H⋯O hydrogen bonds forming zigzag chains, which are then interconnected by C—H···π interactions. researchgate.net

The study of these interactions is fundamental to understanding the solid-state properties of this compound and provides a roadmap for the design of new materials with tailored structural motifs and properties.

Inversion Dimer Formation

In the closely related salt, morpholin-4-ium morpholine-4-carbodithioate, the crystal structure is characterized by the formation of inversion dimers. researchgate.netscienceopen.com These dimers are formed through N-H···S hydrogen bonds, where two structurally independent formula units are linked. researchgate.netscienceopen.com This arrangement is a recurring motif in the crystal packing of such compounds.

Formation of Polymeric Chains (e.g., zigzag chains)

While the specific polymeric chain formation of the title compound is not extensively documented, related structures containing the morpholine-4-carbodithioate moiety exhibit such arrangements. For instance, in the crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, molecules are linked into zigzag chains along the b-axis direction via C-H···O hydrogen bonds. This observation suggests that weak hydrogen bonds can play a significant role in constructing extended one-dimensional polymeric networks in compounds of this class.

Graph-set Motif Analysis (e.g., R44(12))

The intricate network of hydrogen bonds in the crystalline lattice of morpholin-4-ium morpholine-4-carbodithioate has been analyzed using graph-set theory. The inversion dimers formed by N-H···S hydrogen bonds are characterized by an R44(12) graph-set motif. researchgate.netscienceopen.com This notation provides a concise and unambiguous description of the hydrogen-bonding pattern.

Conformational Analysis of Ring Systems

Chair Conformation of Morpholine (B109124) Rings

The six-membered morpholine rings in morpholin-4-ium morpholine-4-carbodithioate adopt a stable chair conformation. scienceopen.com This is the generally preferred conformation for morpholine and its derivatives as it minimizes steric strain.

Puckering Parameters for Ring Conformations

The precise shape of the chair conformation of the morpholine rings in morpholin-4-ium morpholine-4-carbodithioate has been quantified using Cremer and Pople puckering parameters. scienceopen.com For the anion, the total puckering amplitude (Q) is 0.554(3) Å, with spherical polar angles θ = 177.4(3)° and φ2 = 168(6)°. scienceopen.com The cation exhibits a Q value of 0.566(3) Å, with θ = 1.4(4)° and φ2 = 60(14)°. scienceopen.com These parameters provide a detailed geometric description of the ring's deviation from a planar state.

Table of Puckering Parameters for Morpholin-4-ium Morpholine-4-carbodithioate

| Ion | Total Puckering Amplitude (Q) (Å) | θ (°) | φ2 (°) |

| Anion | 0.554(3) | 177.4(3) | 168(6) |

| Cation | 0.566(3) | 1.4(4) | 60(14) |

Chemical Reactivity and Reaction Mechanisms of Morpholin 4 Yl Morpholine 4 Carbodithioate

Reactivity of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate group, characterized by the R₂N-C(=S)S- motif, is a versatile functional group with well-documented reactivity. The lone pair of electrons on the nitrogen atom can delocalize into the C=S bond, which imparts specific properties to the moiety. wikipedia.org This resonance reduces the double bond character of the C=S group and increases the electron density on the sulfur atoms, making them effective nucleophiles and ligands for metal ions. nih.govencyclopedia.pub

The reactivity of the dithiocarbamate moiety in Morpholin-4-yl morpholine-4-carbodithioate is influenced by the two sulfur atoms. These sulfur atoms can participate in various reactions, including alkylation and oxidation. For instance, dithiocarbamates are readily S-alkylated. wikipedia.org Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides, which are compounds containing a disulfide bond between two thiocarbonyl groups. wikipedia.org

The dithiocarbamate functionality can also react with a variety of electrophiles. These reactions often involve the sulfur atoms acting as nucleophiles. The general reactivity of dithiocarbamates suggests that the dithiocarbamate moiety in this compound is a key site for chemical transformations.

Nucleophilic Reactivity at Specific Centers (e.g., C(2)-position in 1,3-dithiolium derivatives)

Dithiocarbamate salts are valuable precursors for the synthesis of various heterocyclic compounds, including 1,3-dithiolium salts. researchgate.net These salts are characterized by a five-membered ring containing two sulfur atoms and a positive charge. The C(2)-position of the 1,3-dithiolium ring is highly electrophilic and susceptible to nucleophilic attack. arkat-usa.org

An interesting aspect of the reactivity of 1,3-dithiolium salts derived from dithiocarbamates is their reaction with nucleophiles like primary amines. For example, treatment of 1,3-dithiolium perchlorates with methylamine (B109427) can lead to a retrocyclization reaction, resulting in the ring-opening of the 1,3-dithiolium cation to regenerate a dithiocarbamate structure. arkat-usa.orgresearchgate.net This reaction highlights the lability of the 1,3-dithiolium ring and the potential for nucleophilic attack at the C(2) position to initiate ring cleavage. While this specific reaction has been demonstrated on other 1,3-dithiolium systems, it provides a strong model for the expected reactivity of 1,3-dithiolium derivatives of this compound. arkat-usa.orgresearchgate.net

The general mechanism for the formation of 1,3-dithiolium salts from dithiocarbamates involves the reaction of a dithiocarbamate salt with a suitable bis-electrophile. The subsequent cyclization and elimination of a leaving group lead to the aromatic 1,3-dithiolium cation. The susceptibility of the C(2) position to nucleophilic attack is a key feature of the chemistry of these derivatives.

Table 1: Reactivity of 1,3-Dithiolium Derivatives

| Reactant | Nucleophile | Product Type | Reaction Description |

| 1,3-Dithiolium Salt | Primary Amine (e.g., Methylamine) | Dithiocarbamate | Ring-opening/Retrocyclization |

| 1,3-Dithiolium Salt | Other Amines | 1,3-Dithiol-2-imine | Nucleophilic substitution at C(2) |

Investigation of Reactive Intermediates (e.g., Dithiiranes, Thiosulfines)

The chemistry of sulfur-containing compounds often involves transient and highly reactive intermediates. In the context of dithiocarbamate chemistry, dithiiranes (three-membered rings containing two sulfur atoms) and their isomeric thiosulfines (thiocarbonyl S-oxides) have been proposed as potential reactive intermediates in certain reactions. acs.orgnih.gov

While direct experimental evidence for the involvement of dithiiranes and thiosulfines in the reactions of this compound is not extensively documented, their formation is plausible under certain conditions, particularly in thermal or photochemical reactions. For instance, the formation of highly sulfurated heterocycles from related compounds has been rationalized by invoking the intermediacy of dithiiranes and thiosulfines. acs.org These intermediates are typically short-lived and can undergo various subsequent reactions, such as rearrangement, fragmentation, or trapping by other reagents. youtube.comlumenlearning.com

The study of such reactive intermediates is often challenging due to their high reactivity and low concentrations. Their existence is frequently inferred from the final products of a reaction and through trapping experiments or advanced spectroscopic techniques.

Stability and Decomposition Pathways of this compound

This compound is a type of sulfenamide (B3320178), and the stability of sulfenamides can vary significantly depending on their structure. nsf.govnih.govresearchgate.net The S-N bond in sulfenamides is known to be labile and can be cleaved under various conditions. wikipedia.org The stability of sulfenamides is influenced by both steric and electronic factors. nsf.govnih.gov

Upon heating, this compound is known to decompose. nih.gov The decomposition of a related compound, 2-(4-morpholinothio)benzothiazole (MOR), which is also a sulfenamide, occurs rapidly at elevated temperatures (210-220 °C) and yields a number of products, including polysulfidic complexes. nih.gov This suggests that the thermal decomposition of this compound likely proceeds through a complex mechanism involving the cleavage of the S-N bond and subsequent reactions of the resulting fragments.

The decomposition of this compound is reported to emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). nih.gov This indicates that the decomposition process involves the breakdown of both the morpholine (B109124) rings and the dithiocarbamate moiety. A related compound, morpholin-4-ium morpholine-4-carbodithioate, also sublimes and decomposes upon heating. researchgate.net

The decomposition pathways of such compounds can be intricate and may involve radical or ionic intermediates. The final products will depend on the specific conditions of decomposition, such as temperature, pressure, and the presence of other reactive species.

Table 2: Decomposition of Related Sulfenamides

| Compound | Decomposition Temperature | Key Decomposition Products/Observations |

| 2-(4-Morpholinothio)benzothiazole (MOR) | 210-220 °C | Polysulfidic complexes, amine salts |

| This compound | On heating | Emits toxic vapors of NOx and SOx |

| Morpholin-4-ium morpholine-4-carbodithioate | On heating | Sublimes and decomposes |

Biological Activities and Structure Activity Relationship Sar Studies of Morpholin 4 Yl Morpholine 4 Carbodithioate

Antimicrobial Activity

The morpholine (B109124) ring is recognized as a versatile scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial effects. ijprems.comresearchgate.nete3s-conferences.org

While various morpholine derivatives have been synthesized and evaluated for their antibacterial properties, specific studies detailing the antibacterial efficacy of Morpholin-4-yl morpholine-4-carbodithioate against gram-positive and gram-negative bacteria are not extensively available in the reviewed scientific literature. ijprs.comjocpr.com The broader class of morpholine compounds has been noted for its potential in developing agents effective against bacteria. For instance, some synthesized morpholine derivatives have shown inhibitory activity towards various bacterial strains. ijprs.com

The morpholine scaffold is a component in several agrochemical fungicides and pharmaceutical antifungal agents. e3s-conferences.org However, specific research data on the antifungal efficacy of this compound against key fungal pathogens such as Aspergillus niger and Candida albicans is not detailed in the available literature.

Anticancer and Chemopreventive Potentials

The morpholine moiety is a significant pharmacophore in the design of anticancer agents, valued for its ability to improve physicochemical and biological properties of molecules. researchgate.netnih.gov It is featured in numerous compounds developed for cancer therapy, targeting various mechanisms of cancer cell proliferation. researchgate.netnih.gov

Although this compound has been mentioned in patent literature related to cancer research, specific studies detailing its inhibition efficiency against particular carcinoma-type proteins are not publicly documented. google.com However, research on related morpholine derivatives shows significant activity. For example, certain morpholine-acetamide derivatives have been found to be potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer progression. nih.gov One derivative, compound 1h, showed an IC₅₀ value of 8.12 µM, comparable to the standard inhibitor acetazolamide (B1664987) (IC₅₀ of 7.51 µM). nih.gov Other derivatives target critical proteins like the Epidermal Growth Factor Receptor (EGFR) and mTOR (mammalian target of rapamycin). nih.govnih.gov

Detailed studies concerning the specific ability of this compound to induce phase II detoxification enzymes are not found in the reviewed scientific literature.

The morpholine ring is a cornerstone in the development of novel anticancer drugs, with a vast body of research highlighting its importance. nih.gov Its incorporation into different chemical scaffolds often enhances potency and selectivity against cancer cells. researchgate.netnih.gov

Morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic potential against various cancer cell lines. nih.gov For example, compounds AK-3 and AK-10 from one study demonstrated potent activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cells, with their mechanism linked to the induction of apoptosis. nih.gov

Similarly, tetrahydroquinoline derivatives bearing a morpholine moiety have been developed as powerful and selective inhibitors of mTOR, a key protein in cancer cell growth. nih.gov Compound 10e from this series was exceptionally active against the A549 lung cancer cell line. nih.gov Other research has focused on morpholine-substituted diphenylpyrimidines as inhibitors of resistant EGFR mutants in non-small cell lung cancer and morpholine-acetamide derivatives for ovarian cancer. nih.govnih.gov

The structure-activity relationship (SAR) studies reveal that the anticancer activity of these compounds is highly dependent on the substituents on the associated rings. nih.govnih.gov For instance, the presence of electron-withdrawing groups or specific halogen substitutions can significantly enhance cytotoxicity and target selectivity. e3s-conferences.orgnih.gov

Interactive Data Table: Anticancer Activity of Various Morpholine Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of several morpholine derivatives against different human cancer cell lines, as reported in scientific studies.

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| AK-3 | Quinazoline | A549 (Lung) | 10.38 |

| AK-3 | Quinazoline | MCF-7 (Breast) | 6.44 |

| AK-3 | Quinazoline | SHSY-5Y (Neuroblastoma) | 9.54 |

| AK-10 | Quinazoline | A549 (Lung) | 8.55 |

| AK-10 | Quinazoline | MCF-7 (Breast) | 3.15 |

| AK-10 | Quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 |

| 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 |

| 10d | Tetrahydroquinoline | A549 (Lung) | 0.062 |

| 10d | Tetrahydroquinoline | MCF-7 (Breast) | 0.58 |

| 1h | Acetamide | ID8 (Ovarian) | 9.40 |

| 1i | Acetamide | ID8 (Ovarian) | 11.2 |

| Cisplatin (Standard) | - | ID8 (Ovarian) | 8.50 |

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic potential of a compound is often rooted in its ability to selectively interact with and modulate the activity of biological macromolecules. For this compound and its analogs, research has focused on their roles as enzyme inhibitors and receptor modulators, particularly in contexts relevant to metabolic disorders.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a critical strategy in managing type 2 diabetes. While direct studies on this compound are limited, numerous dithiocarbamate (B8719985) and morpholine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential.

A variety of molecular scaffolds incorporating dithiocarbamate or morpholine moieties have demonstrated potent α-glucosidase inhibition, often significantly exceeding the activity of the standard drug, acarbose. For instance, series of 1,2,4-triazine (B1199460) derivatives nih.gov, quinazolin-4(3H)-one derivatives nih.gov, and N-phenoxyethylisatin hydrazones rsc.org have all shown inhibitory activity in the low micromolar range. Kinetic studies on these related compounds frequently indicate a non-competitive or mixed-type inhibition mechanism, suggesting they bind to sites on the enzyme other than the active site, thereby altering its catalytic efficiency. nih.govdoi.org Molecular docking studies further support these findings, revealing that these inhibitors can bind tightly within the enzyme's active pocket through various interactions like hydrogen bonds and hydrophobic contacts. rsc.orgdoi.org

| Derivative Class | Most Potent Compound Example | IC₅₀ Value (µM) | Comparison to Acarbose | Reference |

| 1,2,4-Triazine Derivatives | Compound 7k | 4.27 ± 0.07 | Significantly more potent | nih.gov |

| Quinazolin-4(3H)-one Derivatives | Compound 7b | 14.4 | ~53 times more potent | nih.gov |

| N-phenoxyethylisatin Hydrazones | Compound 1e | 3.64 ± 0.13 | Significantly more potent | rsc.org |

| Betulinic Acid Derivatives | Compound d2 | 0.89 ± 0.025 | Significantly more potent | doi.org |

This table presents inhibitory activities of various derivative classes related to the core moieties of this compound, demonstrating the potential of this chemical space in α-glucosidase inhibition.

DNA Interaction and Protection Studies

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in anticancer drug development. Dithiocarbamates, the chemical class to which this compound belongs, are well-known for their ability to form stable complexes with various metal ions. These metal-dithiocarbamate complexes, rather than the dithiocarbamate ligands alone, are often the species responsible for significant DNA interaction. mdpi.comresearchgate.net

Studies on metal complexes of various dithiocarbamate derivatives have shown that they can bind to DNA through different modes, including intercalation (inserting between the base pairs) and groove binding. nih.govnih.gov The specific mode of interaction can depend on the metal ion and the substituents on the dithiocarbamate ligand. nih.gov

Furthermore, many of these complexes exhibit DNA cleavage activity. nih.govrsc.org This cleavage is often mediated by the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in an oxidative mechanism that can lead to single-strand or double-strand breaks in the DNA backbone. nih.govrsc.org For example, copper(II) complexes of dithiocarbamates are frequently reported to be effective DNA cleavage agents, often showing more potent activity than complexes with other metals like zinc or nickel. nih.govnih.govrsc.org This ability to damage DNA underlies the cytotoxic and anticancer potential observed for many metal-dithiocarbamate complexes. mdpi.comnih.gov While specific studies on the DNA interaction of this compound are not widely available, the extensive research on related dithiocarbamate complexes suggests a high potential for this compound to interact with and potentially damage DNA, especially in the presence of metal ions like copper(II).

Comprehensive Structure-Activity Relationship (SAR) Analysis for various Biological Endpoints

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For compounds related to this compound, SAR analyses have been crucial in identifying key structural features required for their diverse biological effects. e3s-conferences.orgsci-hub.senih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of dithiocarbamate and morpholine derivatives can be finely tuned by modifying their substituents.

For α-Glucosidase Inhibition: SAR studies on various heterocyclic inhibitors reveal that the type and position of substituents are critical. For quinazolin-4(3H)-one derivatives, substitutions on the phenoxy ring significantly influenced activity, with electron-withdrawing groups like chlorine at specific positions leading to enhanced potency. nih.gov In another series, the presence of a bromine group was found to be highly beneficial for activity. frontiersin.org The electronic properties and steric bulk of the substituents play a key role in the molecule's ability to fit into and interact with the enzyme's binding pocket.

For GLP-1R Modulation: In the development of morpholine-containing GLP-1R PAMs, modifications to the core structure have profound effects. The SAR for one series of compounds revealed that the morpholine ring itself was a key component for maintaining activity. researchgate.net Modifications to other parts of the molecule, such as the piperidine (B6355638) ring and the attached aromatic groups, were explored to optimize potency and pharmacokinetic properties. acs.orgresearchgate.net

For DNA Interaction: In metal-dithiocarbamate complexes, both the organic substituents and the central metal ion dictate the DNA interaction. The nature of the alkyl or aryl groups on the nitrogen atom of the dithiocarbamate can influence the lipophilicity and steric profile of the complex, affecting its ability to approach and bind to DNA. The choice of the metal ion is paramount; for instance, copper(II) complexes consistently demonstrate superior DNA cleavage activity compared to zinc(II) or nickel(II) complexes under similar conditions, highlighting the central role of the metal's redox properties. nih.govnih.gov

Pharmacophore Identification for Target Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties, such as improving aqueous solubility and metabolic stability. sci-hub.senih.govjchemrev.com

For α-Glucosidase Inhibitors: Pharmacophore models for α-glucosidase inhibitors typically include hydrogen bond donors and acceptors, as well as hydrophobic regions that can interact with key amino acid residues in the enzyme's active site. rsc.org The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, contributing to the binding affinity. nih.gov

For GLP-1R Modulators: For GLP-1R PAMs, the pharmacophore includes specific spatial arrangements of features that allow the molecule to fit into the allosteric binding pocket. researchgate.net The morpholine group often serves to establish key polar interactions or to provide a vector for positioning other functional groups correctly within the receptor binding site. acs.orgresearchgate.net Ligand-based pharmacophore modeling has been used to identify new PAMs, confirming the importance of specific interaction patterns for activity. mdpi.com

Catalytic Applications of Morpholin 4 Yl Morpholine 4 Carbodithioate and Its Analogues

Electrocatalytic Applications (e.g., Hydrogen Evolution Reaction with related morpholine-carbothiohydrazide complexes)

While direct electrocatalytic applications of Morpholin-4-yl morpholine-4-carbodithioate are not extensively documented, research into structurally related morpholine-carbothiohydrazide complexes, specifically thiosemicarbazone complexes, provides significant insights into their potential for catalyzing the hydrogen evolution reaction (HER).

Recent studies have investigated a series of dinuclear and tetranuclear complexes formed between the thiocation [Mo₂O₂S₂]²⁺ and various bis-thiosemicarbazone ligands for their ability to reduce protons to hydrogen in aqueous media. nih.gov These complexes, when used to modify electrodes, have demonstrated notable HER properties across a pH range of 1 to 4. nih.gov The effectiveness of these catalysts is influenced by the specific ligand structure and the nuclearity of the metal complexes. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of the HER catalyzed by these molybdenum-thiosemicarbazone complexes. The proposed mechanism is a Volmer-Tafel pathway, which involves the following key steps: nih.gov

The reduction of the Molybdenum cluster by two electrons.

A primary protonation event leading to the formation of a molybdenum hydride.

A secondary protonation on the thiolate group of the adjacent thiosemicarbazone ligand, which is coupled with its decoordination from the molybdenum center.

The combination of this proton with the hydride to generate H₂ gas and regenerate the initial catalyst. nih.gov

This mechanistic understanding is crucial for the rational design of more efficient and robust HER catalysts based on morpholine-carbothiohydrazide and related structures.

Role in Catalyst Preparation and Modification (General for morpholine (B109124) derivatives)

Morpholine and its derivatives play a versatile role in the field of catalysis, not only as active catalytic species themselves but also as crucial components in the preparation and modification of other catalytic systems. e3s-conferences.org Their utility spans from being solvents and catalysts in organic synthesis to their incorporation into more complex catalytic structures. e3s-conferences.org

Morpholine derivatives have been successfully employed as organocatalysts. For instance, novel β-morpholine amino acids have been synthesized and proven to be effective catalysts for the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org These catalysts can afford the desired products in excellent yields, with high diastereoselectivity and good to excellent enantioselectivity. frontiersin.org The synthesis of these catalysts often involves the use of other catalytic systems, such as palladium on carbon (Pd/C) for hydrogenation steps. frontiersin.org

In the context of preparing other chemical compounds, morpholine is a key building block. For example, it is used in the synthesis of various derivatives through reactions catalyzed by agents like triethylamine. researchgate.net Furthermore, in the preparation of certain pharmaceutical intermediates, such as stereoselective NK₁ receptor antagonists, morpholine derivatives are synthesized in processes that involve the use and subsequent removal of catalysts like palladium. google.com

The preparation of specific morpholine derivatives can also involve catalytic steps. For instance, the synthesis of methoxypropionyl morpholine can be achieved by reacting methoxypropionic acid with tetramethoxysilane, followed by the addition of morpholine. google.com This intermediate can then be converted to other derivatives in a process that may utilize a catalyst. google.com

Moreover, palladium(II) complexes of morpholine-4-carbodithioate have demonstrated high catalytic activity, achieving turnover frequencies greater than 500 h⁻¹ in Suzuki-Miyaura coupling reactions. The formation of dithiocarbamates, precursors to such catalysts, can be accelerated using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst.

The diverse applications of morpholine derivatives in catalysis are summarized in the following table:

| Application Area | Specific Example | Catalyst/Reagent | Reference |

| Organocatalysis | 1,4-addition of aldehydes to nitroolefins | β-morpholine amino acids | frontiersin.org |

| Catalyst Precursor | Synthesis of methoxypropionyl morpholine | Tetramethoxysilane | google.com |

| Catalytic Synthesis | Suzuki-Miyaura coupling | Pd(II) complexes of morpholine-4-carbodithioate | |

| Catalyst Preparation | Acceleration of dithiocarbamate (B8719985) formation | Ceric Ammonium Nitrate (CAN) | |

| Synthetic Intermediate Preparation | Synthesis of morpholine derivatives | Triethylamine | researchgate.net |

| Pharmaceutical Synthesis | Preparation of NK₁ receptor antagonists | Palladium (Pd) | google.com |

Environmental Fate and Mechanistic Toxicology of Morpholin 4 Yl Morpholine 4 Carbodithioate

Degradation Pathways in Environmental Systems

The environmental persistence and degradation of Morpholin-4-yl morpholine-4-carbodithioate, a dithiocarbamate (B8719985) derivative, are influenced by several factors, including temperature, moisture, and light.